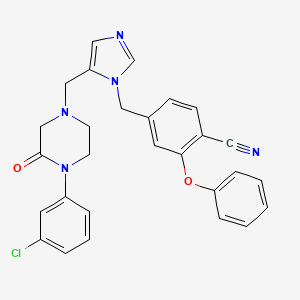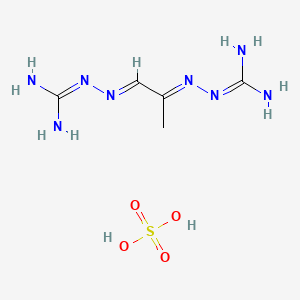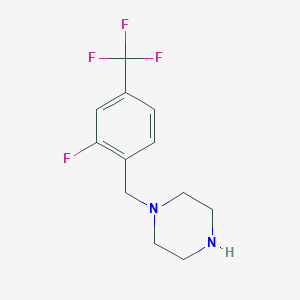
Methylprednisolone suleptanate monosodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylprednisolone suleptanate monosodiumsalt is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is specifically the C21 suleptanate ester of methylprednisolone. This compound is known for its anti-inflammatory and immunosuppressive properties and is used in the treatment of various inflammatory and autoimmune conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methylprednisolone suleptanate monosodiumsalt involves the esterification of methylprednisolone with suleptanic acid. The reaction typically requires a basic catalyst to facilitate the esterification process . The synthetic route can be summarized as follows:
Starting Material: Methylprednisolone
Catalyst: Basic catalyst (e.g., sodium hydroxide)
Reaction: Esterification with suleptanic acid
Product: this compound
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methylprednisolone suleptanate monosodiumsalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the ester and sulfonate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various methylprednisolone derivatives, which can have different pharmacological properties .
Scientific Research Applications
Methylprednisolone suleptanate monosodiumsalt has a wide range of scientific research applications:
Mechanism of Action
Methylprednisolone suleptanate monosodiumsalt acts as a prodrug of methylprednisolone. Upon administration, it is converted to the active form, methylprednisolone, which exerts its effects by binding to glucocorticoid receptors. This binding leads to the regulation of gene expression and modulation of inflammatory responses. The compound also affects the release of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA) in the brain .
Comparison with Similar Compounds
Similar Compounds
Methylprednisolone acetate: Another ester of methylprednisolone, used for its anti-inflammatory properties.
Methylprednisolone sodium succinate: A water-soluble ester of methylprednisolone, used for intravenous administration.
Uniqueness
Methylprednisolone suleptanate monosodiumsalt is unique due to its improved water solubility compared to other methylprednisolone esters. This property makes it suitable for intravenous administration, providing rapid onset of action and better control of inflammatory conditions .
Properties
Molecular Formula |
C33H48NNaO10S |
|---|---|
Molecular Weight |
673.8 g/mol |
IUPAC Name |
sodium;2-[[8-[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-8-oxooctanoyl]-methylamino]ethanesulfonate |
InChI |
InChI=1S/C33H49NO10S.Na/c1-21-17-23-24-12-14-33(40,32(24,3)19-26(36)30(23)31(2)13-11-22(35)18-25(21)31)27(37)20-44-29(39)10-8-6-5-7-9-28(38)34(4)15-16-45(41,42)43;/h11,13,18,21,23-24,26,30,36,40H,5-10,12,14-17,19-20H2,1-4H3,(H,41,42,43);/q;+1/p-1 |
InChI Key |
CDMLLMOLWUKNEK-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)CCCCCCC(=O)N(C)CCS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide](/img/structure/B12297427.png)

![4-(tert-butyl) 8-ethyl 5-(3,5-difluorophenyl)-2,3,5,5a,6,7-hexahydrocyclopenta[e][1,4]diazepine-4,8(1H)-dicarboxylate](/img/structure/B12297438.png)
![11-hydroxy-10,13-dimethylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12297439.png)
![(9-Hydroxy-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl) benzoate](/img/structure/B12297441.png)

![5-hydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3,9,10-tetrahydropyrano[2,3-h]chromen-4-one](/img/structure/B12297449.png)
![9-Hydroxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12297450.png)
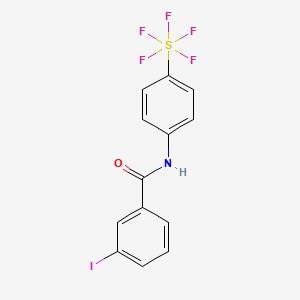
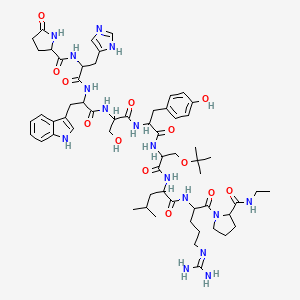
![2-[[2-[2-[[2-[[2-[[2-[[2-[[2-(2,6-diaminohexanoylamino)-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid](/img/structure/B12297479.png)
